Dansyl hydrazine
CAS No.: 33008-06-9
Cat. No.: VC21192344
Molecular Formula: C12H15N3O2S
Molecular Weight: 265.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33008-06-9 |
---|---|
Molecular Formula | C12H15N3O2S |
Molecular Weight | 265.33 g/mol |
IUPAC Name | 5-(dimethylamino)naphthalene-1-sulfonohydrazide |
Standard InChI | InChI=1S/C12H15N3O2S/c1-15(2)11-7-3-6-10-9(11)5-4-8-12(10)18(16,17)14-13/h3-8,14H,13H2,1-2H3 |
Standard InChI Key | KPQYDVAFRDWIBW-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NN |
Canonical SMILES | CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NN |
Introduction
Chemical Structure and Properties
Dansyl hydrazine consists of a naphthalene core with a dimethylamino group at the 5-position and a sulfonyl hydrazine group at the 1-position. This structural arrangement is responsible for its distinctive fluorescent properties and chemical reactivity .
Chemical Identifiers and Nomenclature
The compound is officially identified by various systematic and common names, providing researchers with multiple ways to reference the same chemical entity.
Parameter | Value |
---|---|
CAS Number | 33008-06-9 |
IUPAC Name | 5-(dimethylamino)naphthalene-1-sulfonohydrazide |
Molecular Formula | C₁₂H₁₅N₃O₂S |
Molecular Weight | 265.33 g/mol |
Common Synonyms | Dansyl hydrazide, Dns-Hz, 5-Dimethylaminonaphthalene-1-sulfonyl hydrazine |
PubChem CID | 94442 |
InChI Key | KPQYDVAFRDWIBW-UHFFFAOYSA-N |
SMILES | CN(C)C1=C2C=CC=C(C2=CC=C1)S(=O)(=O)NN |
Physical and Chemical Properties
Dansyl hydrazine exhibits characteristic physical and chemical properties that influence its behavior in various applications and storage conditions.
Property | Value |
---|---|
Physical Appearance | Light yellow to pale green crystalline powder |
Melting Point | 126-130°C |
Boiling Point | 450.8±37.0°C (Predicted) |
Density | 1.331±0.06 g/cm³ (Predicted) |
Solubility | Soluble in ethanol, methanol; almost insoluble in water |
pKa | 9.31±0.40 (Predicted) |
Sensitivity | Moisture sensitive |
Storage Conditions | 2-8°C, protected from light |
The compound's limited water solubility represents a significant constraint in biological and environmental applications where aqueous conditions predominate. This hydrophobic nature can restrict its dispersion and interaction with aqueous samples, potentially limiting its effectiveness in certain contexts .
Fluorescent Properties
The fluorescent characteristics of dansyl hydrazine are central to its utility in various analytical and biological applications. These properties enable sensitive detection methods and visualization techniques across numerous scientific disciplines.
Spectroscopic Characteristics
Dansyl hydrazine exhibits distinct absorption and emission properties that make it valuable for fluorescence-based detection methods.
Parameter | Value |
---|---|
Excitation Maximum | Approximately 350-355 nm |
Emission Maximum | 475 nm (free form) |
Emission Shift | Changes to 512 nm upon reaction with specific analytes |
Quantum Yield (Φ) | 0.093 (free form), increases to 0.498 after reaction with hydrazine |
Visible Appearance | Yellow solution, becomes colorless upon specific reactions |
The remarkable increase in quantum yield following reaction with certain analytes, such as hydrazine, enhances the sensitivity of detection methods based on this compound. This property is attributed to the fine optical characteristics of the dansyl fluorophore .
Environmental Sensitivity
Dansyl hydrazine demonstrates pronounced solvatochromic behavior, with its fluorescence characteristics significantly influenced by the polarity and other properties of the surrounding environment. This environmental sensitivity can be advantageously employed in certain sensing applications but may require careful control of conditions in quantitative analyses .
Applications in Analytical Chemistry
The distinct chemical and fluorescent properties of dansyl hydrazine have established it as a valuable tool in numerous analytical applications, particularly for the detection and quantification of specific chemical species.
Detection of Carbonyl Compounds
One of the primary applications of dansyl hydrazine is as a fluorometric reagent for carbonyl compounds. The hydrazine group readily reacts with aldehydes and ketones to form hydrazones, which can then be separated and identified by various analytical techniques . This reaction forms the basis for numerous analytical methods targeting carbonyl-containing analytes in diverse samples.
Application | Detection Limit | Sample Type | Analytical Method |
---|---|---|---|
Air pollution monitoring | Low ppb range | Ambient air | Acid-catalyzed derivatization followed by separation techniques |
Carbonyl detection in biological samples | Nanomolar range | Tissue extracts, body fluids | HPLC with fluorescence detection |
Food analysis | Low μg/kg range | Processed foods | Derivatization followed by chromatographic separation |
Oligosaccharide Analysis
Dansyl hydrazine has proven particularly useful for the analysis of oligosaccharides, enabling their sensitive detection following chromatographic separation.
Research has demonstrated that neutral oligosaccharides derivatized with dansyl hydrazine can be rapidly separated by liquid chromatography on silica gel modified with 1,4-diaminobutane. This technique allows for the detection of malto-oligosaccharides from corn syrup in amounts ranging from 7 to 280 nmol and ovalbumin-derived oligosaccharides in amounts ranging from 0.25 to 250 nmol. The method provides linear responses over these respective ranges, making it valuable for quantitative analyses .
Applications in Biochemistry and Cell Biology
The fluorescent properties of dansyl hydrazine make it particularly valuable in biochemical and cellular research, where visualization and tracking of specific molecules are essential.
Protein Labeling and Structure Studies
Dansyl hydrazine can be effectively utilized to label specific amino acids in proteins, facilitating the elucidation of protein structures and functional mechanisms. By binding to specific amino acid residues, it assists in understanding protein structures, which is crucial for elucidating biological functions and developing pharmaceuticals .
The compound's ability to form stable conjugates with proteins enables tracking and visualization in various biological assays. These labeled proteins can be monitored through fluorescence-based techniques, providing insights into protein-protein interactions, conformational changes, and other critical biological processes .
Cell Imaging
The fluorescent properties of dansyl hydrazine enable effective imaging of live cells, assisting in studies related to cell biology and drug delivery systems. Research has shown that dansyl hydrazine derivatives can be used to detect certain ions in living cells, such as Cu²⁺, illustrating the potential for biological applications .
For instance, a dansyl-based chemosensor was developed that exhibited remarkable fluorescence quenching upon the addition of Cu²⁺ over other metal ions. This sensitivity was attributed to complex formation with a 6.7 × 10⁵ M⁻¹ association constant, achieving a detection limit of 0.25 μM. This detection was effective in a pH range of 5.0-14.0 and successfully used for detecting Cu²⁺ in living cells .
Medical Research Applications
Dansyl hydrazine has found specific applications in medical research, particularly in histological studies of certain pathological conditions.
Staining of Polysaccharide Bodies in Human Brain
A significant medical application of dansyl hydrazine involves the selective fluorescent staining of polysaccharide bodies in human brain tissue. These polysaccharide bodies are associated with several neurological conditions, including Alzheimer's disease, Lafora's disease, and adult polyglucosan disease .
In this application, formalin-fixed, paraffin-embedded sections of human autopsied brain tissue are stained with dansyl hydrazine. The compound specifically stains polysaccharide bodies in the tissue sections with exceptional sensitivity and minimal background interference. This staining technique also reveals a high degree of structural detail in the stained tissues, enhancing the diagnostic and research value of the approach .
Environmental Applications
The reactive and fluorescent properties of dansyl hydrazine and its derivatives make them valuable tools for environmental monitoring and analysis.
Hydrazine Detection
Interestingly, while dansyl hydrazine itself is used as a reagent in many applications, dansyl derivatives have been developed as sensors for detecting hydrazine in environmental samples. This represents an important environmental application, as hydrazine is a toxic compound used in various industrial processes and as a component in rocket fuels .
One notable example is a dansyl phthalimide-based fluorescent chemosensor for hydrazine detection. Upon a Gabriel type-based hydrazinolysis of dansyl phthalimide in the presence of hydrazine, the chemosensor produces fluorescent dansyl-NH₂ with the maximum emission wavelength changing from 475 nm to 512 nm. This change is accompanied by a color shift from yellow to colorless, allowing for colorimetric detection of hydrazine by the naked eye .
This sensor can selectively detect hydrazine over other environmentally abundant ions. Moreover, when coated on silica gel TLC plates, it can act as a visual and fluorimetric probe for hydrazine vapor at partial pressures as low as 5.5 × 10⁻³ mm Hg. The detection limit of this system is 6.01 ppb (1.88 × 10⁻⁷ M), which is below the accepted limit of 10 ppb for hydrazine set by the U.S. Environmental Protection Agency .
Metal Ion Detection
Dansyl derivatives have been developed for the sensitive detection of metal ions in environmental samples. Research has shown that certain novel dansyl derivatives exhibit modifications in their photophysical properties in the presence of Cu²⁺ and Hg²⁺ ions. The presence of heteroatoms in the structure is crucial for this sensing mechanism .
For instance, a peptide-based dansyl derivative was developed to detect several mercury species through the coordination of mercury ions and organic mercury to the peptide sequence. This system showed different responses for Hg²⁺ ions (fluorescence turn-off) and organic mercury (turn-on), without interference from other substances. For Hg²⁺ ions, detection limits as low as 40 nM were achieved .
Synthesis and Characterization
The synthesis and characterization of dansyl hydrazine and its derivatives involve specific chemical procedures and analytical techniques to ensure purity and structural integrity.
Characterization Methods
Characterization of dansyl hydrazine and its derivatives typically employs a combination of spectroscopic and analytical techniques:
Technique | Information Provided |
---|---|
¹H NMR | Confirms structural integrity through proton chemical shifts |
¹³C NMR | Provides carbon framework information |
High-Resolution Mass Spectrometry | Confirms molecular formula and exact mass |
LCMS | Verifies purity and identity |
UV-Visible Spectroscopy | Characterizes absorption properties |
Fluorescence Spectroscopy | Determines emission characteristics and quantum yield |
Melting Point | Indicates purity and identity |
These characterization methods ensure the quality and identity of the compound for research and analytical applications .
Recent Developments and Future Perspectives
Research into dansyl hydrazine and related compounds continues to expand their applications and improve their properties for specific uses.
Development of Novel Sensing Materials
Recent research has focused on incorporating dansyl derivatives into polymers to create innovative sensing materials. The synthesis and characterization of various dansyl derivatives have led to the development of novel sensing materials when these compounds are incorporated into PMMA polymers .
These polymer-based sensors can exhibit modifications in their optical properties in response to specific analytes, potentially enabling the development of solid-state sensors for environmental monitoring and biomedical applications. This approach may help overcome some of the limitations associated with the poor water solubility of dansyl derivatives .
Improvement of Water Solubility
One of the significant limitations of dansyl hydrazine is its limited solubility in water, which restricts its applications in biological and environmental contexts. Current research efforts are directed toward developing water-soluble derivatives or formulations that maintain the desirable fluorescent properties while improving compatibility with aqueous systems .
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